Paroxetine Mesylate

説明

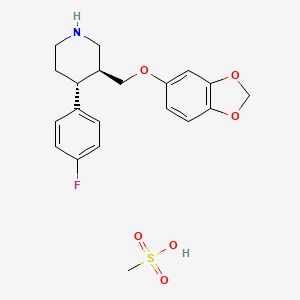

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.CH4O3S/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-5(2,3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,2,3,4)/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIJTGJXUHTGGZ-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944385 | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217797-14-3 | |

| Record name | Paroxetine Mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217797143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-trans-4-(4-Fluorphenyl)-3-{[3,4-(methylendioxy)phenoxy]methyl}piperidin- mesyla | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M711N184JE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paroxetine mesylate synthesis pathway and impurities

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Paroxetine Mesylate

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression, anxiety disorders, and other mood-related conditions. It functions by increasing the extracellular level of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The active pharmaceutical ingredient (API) is typically formulated as a salt to improve its stability and bioavailability. Common forms include paroxetine hydrochloride and this compound.

The synthesis of paroxetine is a multi-step process that can generate various impurities, including process-related impurities from side reactions and degradation products that may form during manufacturing or storage. Rigorous control over the synthesis pathway and a thorough understanding of the impurity profile are critical to ensure the quality, safety, and efficacy of the final drug product, in line with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). This guide provides a detailed overview of the synthesis of this compound, its associated impurities, and the analytical methodologies used for their control.

Paroxetine Synthesis Pathway

The most established commercial synthesis of paroxetine, specifically the desired (-)-trans isomer, often originates from arecoline, a natural product. This pathway involves several key transformations to construct the 3,4-disubstituted piperidine core and introduce the necessary stereochemistry.

A representative synthetic route is outlined below:

-

Grignard Reaction: The synthesis typically begins with the reaction of arecoline, an ester of a tetrahydropyridine, with a Grignard reagent, 4-fluorophenylmagnesium bromide. This reaction introduces the 4-fluorophenyl group at the 4-position of the piperidine ring, yielding a mixture of cis and trans isomers of 1-methyl-3-carbomethoxy-4-(4'-fluorophenyl) piperidine.

-

Epimerization: The initial mixture of isomers is then subjected to epimerization using a strong base to convert the cis isomer into the more stable trans isomer.

-

Enantiomeric Resolution: As paroxetine is a single enantiomer, a resolution step is crucial. A common method involves the hydrolysis of the trans-ester, conversion to an acid chloride, and subsequent esterification with a chiral auxiliary like (-)-menthol. The resulting diastereomeric menthyl esters can be separated by fractional crystallization. Alternatively, enzymatic resolution of the racemic trans ester can be employed.

-

Reduction: The resolved (-)-trans ester is then reduced to the corresponding alcohol, (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

-

Coupling with Sesamol: The resulting alcohol (carbinol) is coupled with sesamol (3,4-methylenedioxyphenol) to form the ether linkage. This is often achieved by first converting the alcohol to a better leaving group (e.g., a mesylate or chloride) followed by nucleophilic substitution by the sodium salt of sesamol.

-

N-Demethylation: The final step to obtain the paroxetine base is the removal of the N-methyl group. This is commonly accomplished using reagents like phenyl chloroformate, which forms a carbamate intermediate that is subsequently hydrolyzed to yield the secondary amine, paroxetine.

Caption: High-level synthesis pathway of this compound starting from Arecoline.

Formation of this compound Salt

The final step in the preparation of this compound is the salt formation reaction. The free paroxetine base, obtained after the N-demethylation step, is dissolved in a suitable organic solvent. Methanesulfonic acid is then added to the solution, typically at a controlled temperature, to precipitate the mesylate salt. Solvents such as ethanol, propan-2-ol, or ethyl acetate are commonly used as they facilitate an efficient crystallization process, yielding the final API in a solid, stable form.

Impurities in Paroxetine Synthesis

A number of impurities can arise during the synthesis of paroxetine. These can be broadly categorized as process-related impurities, which originate from the synthetic route itself, and degradation products, which form under stress conditions such as exposure to acid, base, light, or oxidizing agents.

Process-Related Impurities

These impurities are by-products of the chemical reactions or unreacted starting materials and intermediates.

-

Alkoxy Impurities: These are significant process impurities where the fluorine atom on the 4-fluorophenyl ring is substituted by an alkoxy group (-OR). This can occur if alcohol-based solvents or reagents are used under certain conditions, particularly in the presence of strong bases. These impurities are often difficult to separate from the final product due to their structural similarity.

-

Desfluoro Paroxetine: This impurity lacks the fluorine atom on the phenyl ring. It may be formed during the reduction step with lithium aluminum hydride if defluorination occurs.

-

Diastereomeric and Enantiomeric Impurities: Incomplete epimerization can lead to the presence of the cis-isomer, while inefficient enantiomeric resolution can result in contamination with the unwanted (+)-trans enantiomer.

-

Unreacted Intermediates: Residual amounts of key intermediates, such as (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, may be carried through to the final product if reactions do not go to completion.

-

N-Methyl Paroxetine: Incomplete N-demethylation will result in this impurity being present in the final API.

-

Dimeric Impurities: The formation of dimeric structures has been reported, potentially arising from side reactions involving formaldehyde equivalents or radical reactions.

Degradation Products

Paroxetine can degrade under various conditions, leading to the formation of new impurities.

-

Acid/Alkali Hydrolysis Products: Under acidic or alkaline conditions, the ether linkage in the paroxetine molecule is susceptible to cleavage. This degradation pathway can yield (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol and sesamol.

-

Oxidative Degradation Products: Exposure to oxidizing agents can lead to the formation of various oxidized derivatives.

-

N-Nitroso Paroxetine: This is a potential impurity that can form in the presence of nitrosating agents.

-

Paroxetine-Lactose Adduct: In solid dosage forms, paroxetine can react with excipients like lactose via the Maillard reaction to form adducts.

Caption: Formation pathways for key process-related and degradation impurities of Paroxetine.

Data on Key Intermediates and Impurities

The following tables summarize the key chemical entities involved in the synthesis and impurity profile of this compound.

Table 1: Key Intermediates in Paroxetine Synthesis

| Intermediate Name | Molecular Formula | Role in Synthesis |

| Arecoline | C₈H₁₃NO₂ | Starting Material |

| 1-Methyl-3-carbomethoxy-4-(4'-fluorophenyl)piperidine | C₁₄H₁₈FNO₂ | Product of Grignard Reaction |

| (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | C₁₃H₁₈FNO | Key resolved alcohol intermediate (Carbinol) |

| N-Methyl Paroxetine | C₂₀H₂₂FNO₃ | Penultimate intermediate before N-demethylation |

| Paroxetine Base | C₁₉H₂₀FNO₃ | Final API free base |

Table 2: Common Impurities in this compound

| Impurity Name | Molecular Formula | Type | Formation Pathway |

| Alkoxy Paroxetine (e.g., Methoxy) | C₂₀H₂₃NO₄ | Process-Related | Nucleophilic substitution of fluorine on the phenyl ring by an alkoxide. |

| Desfluoro Paroxetine | C₁₉H₂₁NO₃ | Process-Related | Reductive cleavage of the C-F bond during the LiAlH₄ reduction step. |

| N-Methyl Paroxetine | C₂₀H₂₂FNO₃ | Process-Related | Incomplete N-demethylation of the penultimate intermediate. |

| (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol | C₁₂H₁₆FNO | Process/Degradation | Unreacted intermediate or product of ether cleavage under acidic conditions. |

| N-Nitroso Paroxetine | C₁₉H₁₉FN₂O₄ | Degradation | Reaction of the secondary amine with nitrosating agents. |

| Dimeric Paroxetine | C₃₉H₄₀F₂N₂O₆ | Process-Related | Potential side reaction involving a formaldehyde equivalent. |

Experimental Protocols

Protocol 1: Synthesis of Paroxetine Base (Illustrative)

-

Step 1: Grignard Reaction: A solution of arecoline (1 equivalent) in a suitable anhydrous solvent (e.g., toluene) is added dropwise to a stirred solution of 4-fluorophenylmagnesium bromide (2 equivalents) in diethyl ether at a low temperature (-10 to -5 °C) under a nitrogen atmosphere. The reaction is stirred for 1-2 hours and then quenched by the addition of aqueous acid (e.g., HCl). The aqueous phase containing the product is separated for further processing.

-

Step 2: Reduction of the Ester: The resolved (-)-trans ester intermediate is dissolved in anhydrous tetrahydrofuran (THF) and added slowly to a suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The organic layer is separated, dried, and the solvent is evaporated to yield the crude carbinol.

-

Step 3: N-Demethylation: The N-methyl paroxetine intermediate is dissolved in a solvent like toluene. Phenyl chloroformate is added, and the mixture is heated. After the reaction is complete, the mixture is worked up to isolate the carbamate intermediate. The carbamate is then hydrolyzed, typically using a base like potassium hydroxide in an alcoholic solvent, to yield the paroxetine free base.

Protocol 2: Preparation of this compound

-

The crude paroxetine base is dissolved in ethanol at an elevated temperature (e.g., 60 °C).

-

Methanesulfonic acid (approximately 1 equivalent) is added slowly to the stirred solution.

-

The solution is then cooled gradually to room temperature and further to 0-5 °C to induce crystallization. Seeding with a small crystal of this compound may be performed to facilitate this process.

-

The mixture is stirred at low temperature for a period to ensure complete precipitation.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Protocol 3: HPLC Method for Impurity Profiling

A robust high-performance liquid chromatography (HPLC) method is essential for separating and quantifying paroxetine from its related compounds and degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic modifier (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of 220 nm. |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Diluent | Mobile phase or a mixture of water and acetonitrile. |

Conclusion

The synthesis of this compound is a complex process that requires precise control over reaction conditions to ensure the desired stereochemistry and minimize the formation of impurities. A thorough understanding of the synthetic pathway, potential side reactions, and degradation pathways is paramount for the development of a robust manufacturing process. The implementation of sensitive analytical techniques, such as the HPLC method detailed here, is critical for monitoring and controlling impurities, thereby guaranteeing the production of high-quality, safe, and effective this compound for therapeutic use. This guide provides a foundational framework for researchers and drug development professionals engaged in the synthesis and analysis of this important antidepressant medication.

In-Vitro Characterization of Paroxetine Mesylate Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of paroxetine mesylate's binding affinity, with a primary focus on its interaction with the serotonin transporter (SERT). Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its therapeutic efficacy is intrinsically linked to its high-affinity binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][4] This document outlines the quantitative binding data, detailed experimental methodologies for its characterization, and the relevant signaling pathways.

Quantitative Binding Affinity of Paroxetine

Paroxetine exhibits a remarkably high affinity and selectivity for the human serotonin transporter (hSERT).[4][5] In-vitro radioligand binding studies have consistently demonstrated its potent interaction with SERT, with reported dissociation constant (Kd) and inhibition constant (Ki) values in the low nanomolar to picomolar range.[6][7][8][9] This high affinity underscores its efficacy as an SSRI. In contrast, paroxetine displays significantly lower affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as for various other neurotransmitter receptors, highlighting its selective pharmacological profile.[4][9][10]

The following table summarizes the in-vitro binding affinity of paroxetine for its primary target and key off-targets.

| Target | Ligand/Assay | Species | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]Paroxetine | Human | 0.04 - 0.08 | 0.14 | 0.90 - 5.4 | [5][11][12][13] |

| Serotonin Transporter (SERT) | Rat | 0.311 | [5] | |||

| Norepinephrine Transporter (NET) | [3H]-l-NA | 350 | [6] | |||

| Dopamine Transporter (DAT) | [3H]-DA | 1100 | [6] | |||

| Muscarinic Acetylcholine Receptor | 42 | [6] | ||||

| 5-HT1A Receptor | Human | >1000 | [6] | |||

| 5-HT2A Receptor | >1000 | [6] | ||||

| α1-Adrenoceptor | >1000 | [6] | ||||

| α2-Adrenoceptor | >1000 | [6] | ||||

| β-Adrenoceptor | >1000 | [6] | ||||

| D2 Receptor | >1000 | [6] | ||||

| H1 Receptor | >1000 | [6] |

Experimental Protocol: Radioligand Binding Assay for Paroxetine at SERT

The determination of paroxetine's binding affinity for SERT is typically achieved through competitive radioligand binding assays. This method measures the ability of unlabeled paroxetine to displace a radiolabeled ligand that specifically binds to SERT. A commonly used radioligand for this purpose is [3H]paroxetine itself, owing to its high affinity and specificity.

Materials and Reagents

-

Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT). This can be from stably transfected cell lines (e.g., HEK293, CHO cells) or from native tissue sources rich in SERT (e.g., human platelets, brain tissue).

-

Radioligand: [3H]Paroxetine.

-

Unlabeled Ligand: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled SERT ligand (e.g., fluoxetine, sertraline) to determine non-specific binding.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Scintillation Cocktail and Counter: For detection of radioactivity.

Procedure

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

Perform the assay in 96-well plates.

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of [3H]paroxetine (typically at or near its Kd value).

-

Increasing concentrations of unlabeled this compound (for the competition curve).

-

For total binding wells, add assay buffer instead of unlabeled ligand.

-

For non-specific binding wells, add a saturating concentration of a non-radiolabeled SERT ligand.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of unlabeled paroxetine.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of unlabeled paroxetine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Serotonin Reuptake Inhibition by Paroxetine

Caption: Mechanism of paroxetine action at the synapse.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. paroxetine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Vortioxetine - Wikipedia [en.wikipedia.org]

Paroxetine Mesylate: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of various depressive and anxiety disorders. While the hydrochloride salt has been extensively studied, the mesylate salt of paroxetine offers distinct physicochemical properties that are advantageous for pharmaceutical development. This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphic landscape of paroxetine mesylate. It consolidates available quantitative data, details experimental protocols for characterization, and explores the history of its polymorphic forms.

Introduction

This compound, chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine mesylate, is the mesylate salt of the active pharmaceutical ingredient paroxetine. The choice of a salt form is a critical step in drug development, influencing properties such as solubility, stability, and bioavailability. This compound is marketed under the trade name Pexeva® and is indicated for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and generalized anxiety disorder.[1]

Understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is paramount for ensuring consistent quality, efficacy, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly impact the physicochemical properties of a drug. This guide delves into the known crystalline forms of this compound, presenting the available data in a structured format and providing insights into the analytical techniques employed for their characterization.

Crystalline Forms of this compound

Current scientific literature and patent information suggest the existence of a single stable crystalline form of this compound, commonly designated as Form A.[2] While historical patent litigation between Synthon and SmithKline Beecham (SB) alluded to the possibility of a second polymorph, subsequent legal and scientific consensus indicates that the differences in initial characterization data were likely due to measurement variability rather than true polymorphism. The consistently produced and stable form is that which was characterized by SmithKline Beecham.[3][4]

This compound Form A

This compound Form A is an anhydrous crystalline solid.[2] The prescribing information for Pexeva® states a melting point range of 147°C to 150°C for this compound.[5]

Table 1: Crystallographic and Thermal Data for this compound Form A

| Parameter | Value | Reference |

| Crystal System | Not explicitly reported in public literature. | - |

| Space Group | Not explicitly reported in public literature. | - |

| Unit Cell Parameters | Not explicitly reported in public literature. | - |

| Melting Point | 147°C - 150°C | [5] |

| DSC Onset Temperature | Approx. 159°C (from a related hydrochloride form patent) |

Experimental Protocols for Characterization

The characterization of the solid-state properties of this compound relies on a combination of thermo-analytical and spectroscopic techniques. The following sections detail the typical experimental methodologies used.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline materials. The unique diffraction pattern of a crystalline solid serves as its "fingerprint."

Methodology:

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care is taken to minimize preferred orientation of the crystals, which can be achieved by back-loading the sample or using a low-pressure press. For formulated products, the tablet may be ground to a fine powder.[6]

-

Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is typically used. The instrument is operated in Bragg-Brentano geometry.

-

Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.[7]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed for the position and relative intensities of the diffraction peaks. This pattern is then compared to reference patterns to identify the crystalline form.

Diagram 1: Experimental Workflow for XRPD Analysis

Caption: Workflow for the characterization of this compound by XRPD.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.[8]

-

Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

-

Data Collection: The sample and reference are heated at a constant rate, typically 10°C/min, under a nitrogen purge. The heat flow to the sample is monitored as a function of temperature.[9]

-

Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting of a crystalline solid is observed as an endothermic peak. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Diagram 2: Experimental Workflow for DSC Analysis

Caption: Workflow for the thermal analysis of this compound by DSC.

Polymorphic Landscape and Historical Context

The discussion of polymorphism in this compound is intrinsically linked to the patent history of the compound. In the late 1990s, both Synthon and SmithKline Beecham filed patents for crystalline this compound.[4] The characterization data, particularly the infrared (IR) spectra, presented in these patents were different, leading to the initial belief of two distinct polymorphs.

However, extensive litigation and further scientific investigation revealed that the discrepancies were likely due to analytical artifacts and that only one crystalline form was being consistently produced.[3][10] This stable form is what is now recognized as Form A. The "disappearing polymorph" scenario, where one polymorphic form seemingly vanishes and is replaced by a more stable form, has been documented for other pharmaceutical compounds and highlights the critical importance of robust and reproducible analytical characterization.

Diagram 3: Logical Relationship of Paroxetine Salts and Polymorphism

Caption: Relationship between paroxetine salts and their polymorphic forms.

Conclusion

The solid-state chemistry of this compound is characterized by the existence of a single, stable crystalline form, designated as Form A. While the history of its characterization includes a period of uncertainty regarding the potential for polymorphism, the scientific and legal consensus points to a single anhydrous crystalline entity. The robust characterization of this form using techniques such as XRPD and DSC is crucial for ensuring the quality and consistency of this compound drug products. This guide provides a foundational understanding of the crystal structure and polymorphism of this compound for professionals in the pharmaceutical sciences, emphasizing the importance of thorough solid-state characterization in drug development. Further research and the public disclosure of more detailed crystallographic data would be beneficial for the scientific community.

References

- 1. Paxil vs Pexeva: Everything You Need to Know - GoodRx [goodrx.com]

- 2. US9211290B2 - Solid dispersions of amorphous this compound - Google Patents [patents.google.com]

- 3. Synthon BV v Smithkline Beecham Plc | [2002] EWHC 2573 (Patent) | England and Wales High Court (Patents Court) | Judgment | Law | CaseMine [casemine.com]

- 4. Case Note: Synthon BV v SmithKline Beecham plc, House of Lords - Patent - United Kingdom [mondaq.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. www2.ifsc.usp.br [www2.ifsc.usp.br]

- 10. casemine.com [casemine.com]

An In-Depth Technical Guide to the Solubility and Stability of Paroxetine Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI). The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Physicochemical Properties of this compound

This compound is the methanesulfonate salt of paroxetine. The presence of the mesylate salt form can influence the physicochemical properties of the drug substance, including its solubility and stability profile, compared to other salt forms such as paroxetine hydrochloride.

Solubility Profile

The solubility of an API is a critical parameter that influences its bioavailability and formulation design. The solubility of this compound has been evaluated in various solvents.

Aqueous Solubility

This compound is reported to be highly soluble in water. One source indicates a solubility of greater than 1 g/mL, though detailed studies across a range of pH values are not extensively published for the mesylate salt specifically.[1] For the related hydrochloride salt, solubility is pH-dependent, with higher solubility in acidic conditions.[2] It is reasonable to expect a similar pH-dependent solubility profile for this compound due to the basic nature of the paroxetine molecule.

Organic Solvent Solubility

Quantitative solubility data for this compound in a range of organic solvents is not widely available in the public domain. However, data for the hydrochloride salt can provide some guidance for solvent selection in analytical and formulation development.

Table 1: Solubility of Paroxetine Salts in Various Solvents

| Solvent | Paroxetine Salt | Solubility | Reference |

| Water | Mesylate | > 1 g/mL | [1] |

| Water | Hydrochloride Hemihydrate | 5.4 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Hydrochloride | ~20 mg/mL | [4] |

| Dimethylformamide (DMF) | Hydrochloride | ~33 mg/mL | [4] |

| Ethanol | Hydrochloride | ~20 mg/mL | [4] |

| PBS (pH 7.0) with 10% DMF | Hydrochloride | ~0.09 mg/mL | [4] |

Stability Profile

The stability of this compound is a key consideration for its storage, formulation, and handling. Stability studies are conducted under various stress conditions to understand its degradation pathways and to establish a suitable shelf-life.

Solid-State Stability

The solid-state stability of amorphous this compound has been investigated. Studies on solid dispersions of amorphous this compound have shown that it can be stable for at least 48 hours at 60°C and 75% relative humidity when formulated with suitable polymers.[5] This suggests that with appropriate formulation strategies, the amorphous form of this compound can be stabilized.

Solution Stability and Forced Degradation

Forced degradation studies on paroxetine hydrochloride have provided insight into the degradation pathways of the paroxetine molecule, which are expected to be similar for the mesylate salt. These studies are crucial for the development of stability-indicating analytical methods.

Paroxetine is known to be labile to acid and base hydrolysis.[6] Under acidic conditions, degradation can occur, while in alkaline conditions, other degradation products may be formed. Oxidative degradation is another potential pathway that needs to be considered.

Table 2: Summary of Forced Degradation Studies on Paroxetine (Inferred from Hydrochloride Salt Studies)

| Stress Condition | Observations | Potential Degradants | Reference |

| Acidic Hydrolysis | Gradual degradation observed upon heating in 0.1M HCl. | Formation of degradation products at different retention times. | [6] |

| Basic Hydrolysis | Degradation is expected. | Specific degradation products need to be characterized. | [6] |

| Oxidative | Potential for degradation in the presence of oxidizing agents. | Oxidative degradation products. | [7] |

| Thermal | Amorphous form is stable for at least 48 hours at 60°C/75% RH in a solid dispersion. | Crystalline form may exhibit different thermal stability. | [5] |

| Photolytic | Potential for degradation upon exposure to light. | Photodegradation products. | [8] |

Experimental Protocols

Equilibrium Solubility Determination

The following protocol is a general guideline for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound API

-

Selected solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol, acetonitrile)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the equilibrium solubility in mg/mL or other appropriate units.

Equilibrium solubility determination workflow.

Stability-Indicating HPLC Method

The following is a representative stability-indicating HPLC method adapted from published methods for paroxetine hydrochloride, which can be optimized for this compound.[6][9][10]

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products in the presence of each other.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point could be a 50:50 (v/v) ratio of buffer to acetonitrile.[10]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically done by analyzing stressed samples.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: Evaluate the variability of the results at the intra-day (repeatability) and inter-day (intermediate precision) levels.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Paroxetine's Mechanism of Action: Serotonin Reuptake Inhibition

Paroxetine is a potent and selective inhibitor of the serotonin (5-hydroxytryptamine; 5-HT) transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, paroxetine increases the concentration of serotonin available to bind to postsynaptic receptors, thereby enhancing serotonergic neurotransmission. This is believed to be the primary mechanism underlying its antidepressant and anxiolytic effects.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. US9211290B2 - Solid dispersions of amorphous this compound - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 8. oaepublish.com [oaepublish.com]

- 9. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phmethods.net [phmethods.net]

- 11. uspnf.com [uspnf.com]

Spectroscopic Analysis of Paroxetine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of paroxetine mesylate, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the characterization of this active pharmaceutical ingredient (API).

Introduction to this compound

This compound is the methanesulfonate salt of paroxetine. From a chemical perspective, paroxetine is identified as (-)-(3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. The mesylate salt has the empirical formula C₁₉H₂₀FNO₃·CH₃SO₃H and a molecular weight of 425.5 g/mol (329.4 g/mol as the free base)[1]. Paroxetine functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuron by blocking the serotonin transporter (SERT)[2][3][4]. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission[2].

Spectroscopic Data

The following sections summarize the key spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for Paroxetine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.0-7.3 | Multiplet | Aromatic protons (fluorophenyl group) |

| ~6.7-6.9 | Multiplet | Aromatic protons (benzodioxole group) |

| ~5.9 | Singlet | Methylene protons (-O-CH₂-O-) of benzodioxole |

| ~3.5-4.2 | Multiplet | Methylene and methine protons of the piperidine ring and the -CH₂-O- linker |

| ~2.8-3.2 | Multiplet | Methylene protons of the piperidine ring |

| ~2.7 | Singlet | Methyl protons of the mesylate group (CH₃SO₃H) |

Note: Predicted values are based on the general structure of paroxetine and typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Paroxetine

| Chemical Shift (ppm) | Assignment |

| ~161-164 | C-F of fluorophenyl group (ipso-carbon) |

| ~115-135 | Aromatic carbons (fluorophenyl and benzodioxole groups) |

| ~101 | Methylene carbon (-O-CH₂-O-) of benzodioxole |

| ~68-72 | Methylene carbon of the -CH₂-O- linker |

| ~40-55 | Methylene and methine carbons of the piperidine ring |

| ~39 | Methyl carbon of the mesylate group (CH₃SO₃H) |

Note: Predicted values are based on the general structure of paroxetine and typical chemical shift ranges.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum of paroxetine hydrochloride shows characteristic N-H stretching between 3300 to 3400 cm⁻¹, and C-H and CH₂ stretching between 2800 to 2900 cm⁻¹[5]. The fingerprint region (600 to 1400 cm⁻¹) contains a complex pattern of peaks unique to the molecule's structure[5]. The mesylate salt will also exhibit strong absorptions characteristic of the sulfonate group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300-3400 | N-H stretch (secondary amine) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2800 | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching |

| ~1250-1200 | Aryl ether C-O stretch |

| ~1200-1150 & ~1050-1000 | S=O stretch (sulfonate) |

| ~1040 | C-N stretch |

| ~1100-1000 | C-F stretch |

Note: These are approximate ranges and specific peak positions can vary.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ of the paroxetine free base is observed at an m/z of approximately 330.17[6].

Table 4: Key Mass Spectrometry Data for Paroxetine

| m/z Value | Assignment |

| 426.1 | [M+H]⁺ of this compound |

| 330.1 | [M+H]⁺ of Paroxetine (free base) |

| 192.1 | Fragment ion corresponding to the fluorophenylpiperidine moiety[6] |

| 70.0 | Characteristic fragment of the piperidine ring |

Note: Fragmentation patterns can be complex and dependent on the collision energy used in MS/MS experiments.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set appropriate parameters, including pulse width (e.g., 30-90 degrees), relaxation delay (e.g., 1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a standard pulse sequence (e.g., zgpg30).

-

Set appropriate parameters, including a longer relaxation delay (e.g., 2-10 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.

-

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Data Analysis:

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate the observed peaks with known functional group absorptions.

-

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.

ESI-MS Protocol

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Materials and Equipment:

-

This compound sample

-

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

-

Mass spectrometer with an ESI source

-

Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent. High concentrations can lead to signal suppression and contamination of the instrument[8].

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters, including capillary voltage (e.g., 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature.

-

Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-600 amu) to identify the molecular ion.

-

MS/MS Analysis (Optional):

-

Select the protonated molecular ion ([M+H]⁺ at m/z 426.1 for the mesylate salt or 330.1 for the free base) as the precursor ion.

-

Perform a product ion scan to generate a fragmentation spectrum.

-

Vary the collision energy to optimize the fragmentation pattern.

-

-

Data Analysis:

-

Identify the m/z of the molecular ion and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualization of Pathways and Workflows

Signaling Pathway of Paroxetine

Paroxetine's primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.

Caption: Mechanism of action of paroxetine.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for spectroscopic analysis.

References

- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Methodological & Application

Application Note: Quantification of Paroxetine Mesylate in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1] Accurate quantification of paroxetine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the determination of paroxetine in human plasma using a robust and validated High-Performance Liquid Chromatography (HPLC) method. While this method has been developed and validated for paroxetine, it is readily adaptable for the quantification of paroxetine mesylate, as the chromatographic behavior is primarily determined by the paroxetine molecule.

Principle

This method utilizes reversed-phase HPLC coupled with UV or mass spectrometry detection for the separation and quantification of paroxetine from plasma samples. The protocol involves a sample preparation step to extract the analyte from the complex plasma matrix, followed by chromatographic separation and detection. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Workflow

References

Application Note: A Validated UV Spectrophotometric Method for the Quantification of Paroxetine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a straightforward, cost-effective, and reproducible UV spectrophotometric method for the quantitative determination of paroxetine in its mesylate salt form. The method is developed and validated based on established principles for paroxetine analysis, demonstrating its suitability for routine quality control and analysis in pharmaceutical research and development. The procedure leverages the inherent UV absorbance of the paroxetine molecule and has been validated in accordance with International Conference on Harmonisation (ICH) Q2 (R1) guidelines, ensuring reliability and accuracy.

Introduction

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of depressive and anxiety disorders. As with any active pharmaceutical ingredient (API), accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms. While many published methods focus on the hydrochloride salt of paroxetine, the principles of UV spectrophotometry are directly applicable to other salt forms, such as paroxetine mesylate, as the chromophoric system resides in the paroxetine base. This document provides a comprehensive protocol for a validated UV spectrophotometric assay for this compound.

Principle

The method is based on the measurement of the absorbance of a this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound in the solution is directly proportional to the absorbance, in accordance with the Beer-Lambert law.

Data Presentation

The following tables summarize the quantitative data for the validated UV spectrophotometric method for paroxetine analysis.

Table 1: Method Parameters

| Parameter | Value | Reference |

| Instrument | UV-Visible Spectrophotometer | [1][2] |

| Wavelength of Maximum Absorbance (λmax) | 294 nm | [1][2] |

| Solvent | Methanol | [1][3] |

| Linearity Range | 10 - 60 µg/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1][3] |

Table 2: Validation Summary

| Validation Parameter | Result | Reference |

| Accuracy (% Recovery) | 98% - 102% | [1] |

| Precision (% RSD) | ||

| - Intraday | < 2% | [2][3] |

| - Interday | < 2% | [2][3] |

| Limit of Detection (LOD) | 0.206 µg/mL | [1] |

| Limit of Quantitation (LOQ) | 0.625 µg/mL | [1][4] |

| Specificity | No interference from common excipients | [5] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Methanol (AR grade)

-

Distilled water

-

Volumetric flasks

-

Pipettes

-

UV-Visible Spectrophotometer

-

Analytical balance

Preparation of Standard Stock Solution

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve the standard in approximately 70 mL of methanol.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with methanol. This will give a standard stock solution of 100 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)

-

Pipette 5 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a concentration of 50 µg/mL.

-

Scan the resulting solution from 400 nm to 200 nm using a UV-Visible spectrophotometer with methanol as a blank.

-

The wavelength at which the maximum absorbance is observed is the λmax. For paroxetine in methanol, this is expected to be approximately 294 nm.[1][4][2]

Preparation of Calibration Curve

-

From the standard stock solution (100 µg/mL), prepare a series of dilutions in methanol to obtain concentrations in the linear range (e.g., 10, 20, 30, 40, 50, and 60 µg/mL).[1][4][3]

-

Measure the absorbance of each dilution at the determined λmax (294 nm) against a methanol blank.

-

Plot a graph of absorbance versus concentration.

-

Determine the correlation coefficient (r²) and the regression equation (y = mx + c).

Preparation of Sample Solution (from a hypothetical tablet formulation)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[3]

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with methanol and mix well.

-

Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.[3]

-

Dilute the filtrate with methanol to obtain a concentration within the calibration range.

Assay of this compound in the Sample

-

Measure the absorbance of the final sample solution at 294 nm against a methanol blank.

-

Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

-

Calculate the amount of this compound in the tablet formulation.

Method Validation Protocols

The developed method should be validated according to ICH Q2 (R1) guidelines.

Linearity

The linearity of the method is determined by analyzing a series of at least five concentrations of the reference standard across the specified range (10-60 µg/mL).[1][3] The correlation coefficient of the calibration curve should be ≥ 0.999.[1]

Accuracy

Accuracy is determined by the standard addition method.[1] A known amount of the standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery is then calculated. The mean percentage recovery should be within 98-102%.[1]

Precision

-

Repeatability (Intra-day Precision): The precision of the method is assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2%.

-

Intermediate Precision (Inter-day Precision): This is determined by analyzing the same sample on two different days by different analysts. The %RSD should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ/S)

-

LOQ = 10 × (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Specificity

The specificity of the method is evaluated by analyzing a placebo solution (containing all the excipients except the active drug) to check for any interference at the λmax of the drug.

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocols for Screening Paroxetine Mesylate Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Its primary mechanism of action is the blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[3][4] Paroxetine mesylate is a salt form of paroxetine. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound. These assays are crucial for understanding its primary efficacy, potential off-target effects, and impact on cellular health.

Primary Activity Screening: Serotonin Reuptake Inhibition Assay

This assay directly measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT). A common method utilizes a fluorescent substrate that acts as a mimic for serotonin.[1][5]

Experimental Workflow: Serotonin Reuptake Inhibition Assay

Caption: Workflow for the fluorescent serotonin reuptake inhibition assay.

Protocol: Fluorescent Serotonin Transporter (SERT) Uptake Assay

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

Poly-D-lysine coated 96- or 384-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

-

Fluorescence microplate reader

Procedure:

-

Cell Plating:

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations for the dose-response curve.

-

-

Assay Execution:

-

Carefully remove the culture medium from the wells.

-

Wash the cells gently with 100 µL of HBSS.

-

Add the diluted this compound solutions to the respective wells and incubate for 10-30 minutes at 37°C.[1]

-

Prepare the dye solution according to the manufacturer's protocol (e.g., Neurotransmitter Transporter Uptake Assay Kit).[6]

-

Add the dye solution to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only medium.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Quantitative Data Summary: Paroxetine Activity at SERT

| Parameter | Value | Cell Line/System | Reference |

| IC50 (5-HT Uptake) | 12 nM | Platelet 5-HT transporter | [7] |

| IC50 ([3H]paroxetine binding) | 55 nM | Platelet 5-HT transporter | [7] |

| Ki (inhibition of 5-HT uptake) | ~1 nM | Various | [8] |

| Ki (for SERT) | 0.25 nM | hsSERT | [8] |

| IC50 (SERT inhibition) | 2.61 nM | HEK293T cells | [9] |

Secondary Activity and Off-Target Screening

Paroxetine has been shown to interact with targets other than SERT, which may contribute to its therapeutic effects or side-effect profile. Key secondary targets include G protein-coupled receptor kinases (GRKs) and downstream signaling pathways.

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition Assay

Paroxetine is a known inhibitor of GRK2, a key enzyme in the desensitization of G protein-coupled receptors (GPCRs).[10][11][12]

Signaling Pathway: GRK2-Mediated GPCR Desensitization

Caption: Paroxetine's inhibition of GRK2-mediated GPCR desensitization.

Protocol: In Vitro GRK2 Kinase Assay

Materials:

-

Purified recombinant GRK2

-

GRK2 substrate (e.g., rhodopsin)

-

[γ-32P]ATP

-

Kinase assay buffer

-

This compound

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the kinase assay buffer, GRK2 substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding purified GRK2 and [γ-32P]ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of GRK2 activity for each this compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.

-

Quantitative Data Summary: Paroxetine Inhibition of GRK2

| Parameter | Value | Assay Type | Reference |

| IC50 | ~31 µM | TRH receptor phosphorylation in HEK293 cells | [10] |

| Ki (vs ATP) | 3.5 µM | In vitro kinase assay | [2] |

Downstream Signaling: cAMP Measurement Assay

As paroxetine can affect GPCR signaling through GRK2 inhibition, assessing its impact on downstream second messengers like cyclic AMP (cAMP) is valuable.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Materials:

-

HEK293 cells expressing a GPCR of interest (e.g., β-adrenergic receptor)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

GPCR agonist (e.g., isoproterenol)

-

This compound

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation:

-

Culture cells in a suitable flask for 1-3 days.

-

Harvest and resuspend cells in assay buffer containing a phosphodiesterase inhibitor.

-

-

Assay Plating:

-

Dispense the cell suspension into a 96- or 384-well plate.

-

Add varying concentrations of this compound and incubate.

-

Add a GPCR agonist to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.[13]

-

-

Detection:

-

Data Acquisition:

-

Measure the HTRF signal using a compatible microplate reader.

-

-

Data Analysis:

-

Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Determine the effect of this compound on agonist-stimulated cAMP levels.

-

Cellular Health and Cytotoxicity Screening

It is essential to evaluate the potential cytotoxic effects of this compound to distinguish between specific pharmacological activity and general cellular toxicity.

Experimental Workflow: MTT Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Materials:

-

A relevant cell line (e.g., primary astrocytes, HEK293, or a cancer cell line)

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate spectrophotometer

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

-

Compound Treatment:

-

Remove the medium and add fresh medium containing various concentrations of this compound.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

-

-

Solubilization:

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

-

Determine the cytotoxic IC50 value by plotting cell viability against the log concentration of this compound.

-

Quantitative Data Summary: Cytotoxic Effects of Paroxetine

| Cell Line | Effect | Concentration | Reference |

| Primary Astrocytes | Significant decrease in cell viability | 20 µM | [15] |

| Primary Neurons | Cell viability reduced to ~50% | 20 µM | [15] |

| AGS (gastric adenocarcinoma) | IC50 for cell viability | 6.2 µM (at 48 hours) | |

| MKN-45 (gastric adenocarcinoma) | IC50 for cell viability | 11.9 µM (at 72 hours) |

Advanced and Supplementary Assays

Reporter Gene Assays for GPCR Signaling

Luciferase-based reporter gene assays are highly sensitive methods to evaluate the activation of specific signaling pathways downstream of GPCRs.[15][16][17][18] For serotonin receptors, which are GPCRs, response elements like CRE (cAMP response element) can be used to drive luciferase expression.[19][20]

Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

-

CHO-K1 or HEK293 cells

-

Plasmids: one encoding the serotonin receptor of interest and a CRE-luciferase reporter vector

-

Transfection reagent

-

This compound and a known 5-HT receptor agonist

-

Luciferase assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the serotonin receptor plasmid and the CRE-luciferase reporter plasmid.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Treatment: Treat the cells with this compound, followed by stimulation with a 5-HT receptor agonist.

-

Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase substrate.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and determine the effect of paroxetine on agonist-induced reporter gene expression.

Intracellular Calcium Mobilization Assay

Some cellular responses to antidepressants can involve changes in intracellular calcium levels.[15][17][21]

Protocol: Fluo-4 Calcium Assay

Materials:

-

Astrocyte cell line or other relevant cells

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Loading: Incubate cells with Fluo-4 AM and Pluronic F-127 in HBSS.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Data Acquisition: Measure the fluorescence intensity over time using a fluorescence microscope for imaging or a flow cytometer for quantitative analysis.[15][17]

-

Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for screening the activity of this compound. By systematically evaluating its primary inhibitory effect on the serotonin transporter, investigating potential off-target activities and downstream signaling consequences, and assessing its impact on cell viability, researchers can build a detailed pharmacological profile of this important therapeutic agent. Adherence to these detailed protocols will enable the generation of robust and reproducible data, facilitating drug development and a deeper understanding of paroxetine's molecular mechanisms of action.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. agilent.com [agilent.com]

- 5. GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Antidepressants, sertraline and paroxetine, increase calcium influx and induce mitochondrial damage-mediated apoptosis of astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]

- 19. Luciferase reporter gene assay on human 5-HT receptor: which response element should be chosen? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for In-Vitro Studies with Paroxetine Mesylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and use of paroxetine mesylate in various in-vitro experimental settings. The following protocols and data are intended to ensure accurate and reproducible results in cell-based assays.

This compound: Properties and Solubility

This compound is the mesylate salt form of paroxetine, a selective serotonin reuptake inhibitor (SSRI). For in-vitro studies, it is crucial to start with a properly prepared stock solution. The solubility of this compound in commonly used laboratory solvents is summarized below.

| Solvent | Solubility | Notes |

| DMSO | 85 mg/mL (199.77 mM)[1] | Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[1] |

| Water | 10 mg/mL[1] | Solubility in aqueous solutions can be limited. |

Protocol for Preparation of this compound Stock Solution